Trityl candesartan cilexetil

描述

Contextualization within Angiotensin II Receptor Blockers (ARBs) Research

Candesartan (B1668252) cilexetil belongs to a class of drugs known as Angiotensin II Receptor Blockers (ARBs), or sartans. scispace.comnih.gov These drugs function by selectively blocking the AT1 receptor for angiotensin II, a hormone that causes vasoconstriction and an increase in blood pressure. scispace.comnih.gov The development of ARBs represented a significant advancement in cardiovascular therapy, offering an alternative to Angiotensin-Converting Enzyme (ACE) inhibitors. clockss.orgscispace.com

Research into ARBs is extensive, focusing on creating more effective and specific molecules. The synthesis of these complex molecules often requires multi-step processes involving protecting groups to ensure the correct formation of the final product. clockss.orgscispace.com The trityl group is a bulky and effective protecting group for the tetrazole moiety found in many sartans, including candesartan. ontosight.aiclockss.org Therefore, trityl candesartan cilexetil is a direct result of synthetic strategies employed in ARB research and development, representing a crucial, albeit transient, state of the molecule on its way to becoming the active drug, candesartan. scispace.comresearchgate.net

A study investigating the effects of various ARBs, including this compound, on yeast cells in the presence of toxic copper and cisplatin (B142131) found that this compound was ineffective at increasing yeast tolerance, unlike its deprotected counterpart, candesartan cilexetil. microbialcell.comnih.gov

Role as a Synthetic Intermediate in Candesartan Cilexetil Production

This compound is a key intermediate in the synthesis of candesartan cilexetil. researchgate.net The manufacturing process often involves the protection of the tetrazole group on candesartan with a trityl group to form trityl candesartan. google.comgoogle.com This is followed by an esterification step, where trityl candesartan reacts with a cilexetil halide (such as 1-chloroethyl cyclohexyl carbonate) to form this compound. google.comwipo.int

Table 1: Synthetic Pathway from Trityl Candesartan to Candesartan Cilexetil

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Esterification | Trityl candesartan, Cilexetil halide | Base (e.g., Potassium carbonate), Solvent (e.g., Acetonitrile) | This compound | google.comwipo.int |

| Detritylation | This compound | Acidic conditions (e.g., Formic acid in Dichloromethane/Methanol) | Candesartan cilexetil | google.comwipo.int |

Significance in Impurity Profiling and Quality Control of Pharmaceutical Products

In the context of pharmaceutical manufacturing, any substance present in the final drug product that is not the intended API or an excipient is considered an impurity. ontosight.ai this compound is classified as a specified impurity in candesartan cilexetil, often denoted as "candesartan cilexetil impurity H" by the European Pharmacopoeia. ontosight.ai Its presence in the final product indicates an incomplete detritylation step during synthesis. researchgate.net

Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have stringent limits on the acceptable levels of impurities in pharmaceutical products. ontosight.ai This is because impurities can potentially affect the efficacy and stability of the drug. ontosight.ai Therefore, the identification, quantification, and control of impurities like this compound are paramount in the quality control of candesartan cilexetil. ontosight.aisrce.hr

Advanced analytical techniques are employed to detect and quantify this compound and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UPLC) are the most common methods used for this purpose. ontosight.airesearchgate.netnih.gov These methods are developed to be highly selective and sensitive, capable of separating the API from its impurities. nih.govnih.gov For instance, a UPLC method might use a specific wavelength, such as 254 nm, for the detection of most candesartan impurities, while other impurities related to the trityl group, like trityl alcohol, are monitored at 210 nm. nih.govnih.gov The development and validation of such analytical methods are crucial for ensuring that each batch of candesartan cilexetil meets the required purity standards before it is released to the market. researchgate.net

Table 2: Analytical Methods for Impurity Detection

| Analytical Technique | Purpose | Key Parameters | Reference |

|---|---|---|---|

| UPLC/HPLC | Separation and quantification of candesartan cilexetil and its impurities. | Mobile phase gradient, specific UV detection wavelengths (e.g., 210 nm, 254 nm). | ontosight.airesearchgate.netnih.gov |

| Mass Spectrometry (MS) | Structural identification and confirmation of impurities. | Coupled with HPLC (LC-MS) for accurate mass measurements. | ontosight.airesearchgate.net |

| NMR Spectroscopy | Detailed structural elucidation of impurities. | 1D and 2D NMR experiments for differentiating isomers. | ontosight.airesearchgate.net |

Structure

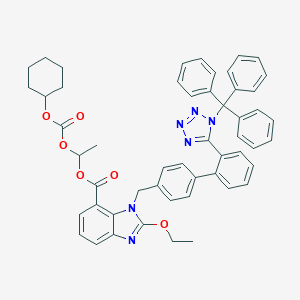

2D Structure

属性

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H48N6O6/c1-3-61-50-53-46-30-18-29-45(49(59)62-36(2)63-51(60)64-42-25-14-7-15-26-42)47(46)57(50)35-37-31-33-38(34-32-37)43-27-16-17-28-44(43)48-54-55-56-58(48)52(39-19-8-4-9-20-39,40-21-10-5-11-22-40)41-23-12-6-13-24-41/h4-6,8-13,16-24,27-34,36,42H,3,7,14-15,25-26,35H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHQWFWIPOOTGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C)OC(=O)OC9CCCCC9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H48N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308612 | |

| Record name | Trityl candesartan cilexetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170791-09-0 | |

| Record name | Trityl candesartan cilexetil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170791-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trityl candesartan cilexetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170791090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trityl candesartan cilexetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[(cyclohexyloxy)carbonyl]oxy}ethyl 2-ethoxy-1-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRITYL CANDESARTAN CILEXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/006A6A2YSO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Overview of Synthetic Routes to Trityl Candesartan (B1668252) Cilexetil

The synthesis of trityl candesartan cilexetil is a multi-step process designed to construct the complex molecule while preventing unwanted side reactions. A central strategy in many synthetic routes is the protection of the acidic proton on the tetrazole moiety with a trityl group. This protecting group is stable under the basic conditions required for subsequent alkylation and esterification steps but can be removed under acidic conditions to yield the final active pharmaceutical ingredient.

The triphenylmethyl (trityl) group serves as an essential protecting group for the tetrazole ring in the synthesis of candesartan cilexetil. Its bulky nature and electronic properties make it ideal for shielding the reactive N-H group during the synthesis.

The tetrazole ring contains an acidic proton that can interfere with subsequent chemical reactions, particularly those involving strong bases or electrophiles. To avoid this, a trityl protecting group is introduced onto one of the nitrogen atoms of the tetrazole ring. google.com This protection is crucial to prevent side reactions and ensure the desired regioselectivity during the synthesis. google.com The trityl group effectively shields the tetrazole's acidic nitrogen atom, allowing for the subsequent modification of other parts of the molecule. google.com This strategy is a common feature in the synthesis of various sartan drugs that contain a tetrazole moiety. thieme.de

The introduction of the trityl group is typically achieved through an SN1 reaction mechanism involving a stable trityl cation intermediate. total-synthesis.com A common method involves reacting the tetrazole-containing precursor with a trityl halide, such as trityl chloride, in the presence of a base. total-synthesis.com The base, often an organic amine like pyridine (B92270) or triethylamine, serves to neutralize the hydrogen chloride byproduct generated during the reaction. total-synthesis.comgoogle.com The reaction is typically carried out in an appropriate organic solvent, such as methylene (B1212753) chloride. google.com 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction. total-synthesis.com

Table 1: Common Tritylation Reagents and Reaction Conditions

| Reagent | Base | Solvent | Catalyst (Optional) | Reference |

|---|---|---|---|---|

| Trityl Chloride | Pyridine, Triethylamine | Methylene Chloride | DMAP | total-synthesis.comgoogle.com |

| Trityl Bromide | Pyridine | Dichloromethane | - | tcichemicals.com |

| Tritylium Trifluoroacetate | Diisopropylethylamine (DIEA) | Tetrahydrofuran (THF) | - | nih.gov |

Once the tetrazole ring is protected, the synthesis proceeds with coupling and esterification reactions to build the final structure of this compound. A key step is the N-alkylation of the benzimidazole (B57391) nitrogen with the trityl-protected biphenyl (B1667301) methyl bromide moiety. This reaction is often carried out using a base like potassium carbonate in a solvent such as acetonitrile (B52724). clockss.org

Following the coupling reaction, the carboxylic acid group on the benzimidazole ring is esterified to form the cilexetil ester. This is a crucial step as the cilexetil group forms a prodrug that enhances the oral bioavailability of candesartan. google.com The esterification is typically achieved by reacting trityl candesartan with a cilexetil halide, such as (±)-1-chloroethyl cyclohexyl carbonate or cilexetil chloride. clockss.orggoogle.comgoogle.com The reaction conditions for this esterification vary, employing different bases and solvents to optimize the yield.

Table 2: Conditions for Esterification of Trityl Candesartan

| Cilexetil Source | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Cilexetil Halide | Inorganic Base | Low Boiling Organic Solvent | - | google.comwipo.int |

| Cilexetil Halide | - | Dimethylformamide (DMF) | ~50-55 °C | google.com |

| (±)-1-chloroethyl cyclohexyl carbonate | Potassium Carbonate | Acetonitrile | Reflux | clockss.org |

| Cilexetil chloride | Potassium Carbonate | Dimethyl sulfoxide (B87167) (DMSO) | - | google.com |

Novel Synthetic Approaches and Process Improvements

Reduction of Purification Steps (e.g., Avoiding Column Chromatography)

In the synthesis of this compound and its subsequent conversion to candesartan cilexetil, significant efforts have been directed towards simplifying purification protocols to enhance efficiency and reduce costs, particularly by avoiding laborious techniques like column chromatography. Research has demonstrated that several intermediates and the final product can be effectively purified using methods such as direct use of crude products, precipitation, filtration, trituration, and recrystallization.

Another key strategy is the purification of the final active pharmaceutical ingredient (API), candesartan cilexetil, obtained after the deprotection of this compound, through non-chromatographic methods. The deprotection of this compound can be performed by heating it in a solvent mixture such as toluene (B28343) and methanol (B129727). google.comgoogle.com After the reaction, the resulting crude candesartan cilexetil can be purified. One effective method is dissolving the solid residue in a toluene/methanol mixture at an elevated temperature, followed by cooling to induce precipitation. The purified solid is then collected by filtration, washed, and dried. google.com This process of recrystallization has been shown to yield candesartan cilexetil with a purity of 99.1% as determined by HPLC. clockss.org

Trituration is another technique employed to purify both this compound and the deprotected product. In one example, crude this compound was triturated with hexane. The resulting solids were filtered and dried to yield the product with 94.64% purity. google.com Similarly, candesartan cilexetil obtained after deprotection can be further purified by trituration with toluene. google.com These methods rely on the differential solubility of the target compound and its impurities in the chosen solvent, offering a straightforward and scalable alternative to chromatography.

The following table summarizes various research findings on purification methods that avoid column chromatography in the synthesis stream of this compound.

| Compound | Purification Method | Solvents | Purity/Yield | Reference |

| Crude Ester Intermediate (Precursor) | Used directly in next step | N/A | N/A | clockss.org |

| This compound | Trituration | Hexane | 94.64% Purity | google.com |

| Candesartan cilexetil (Post-deprotection) | Recrystallization | EtOAc-PE | 81% Yield, 99.1% Purity (HPLC) | clockss.org |

| Candesartan cilexetil (Post-deprotection) | Precipitation/Filtration | Toluene/Methanol | 78.6% Yield | google.com |

| Candesartan cilexetil (Post-deprotection) | Recrystallization | Methanol | 74% Yield, 99.28% Purity (HPLC) | google.com |

Development of Industrially Scalable Processes

A significant advancement in making the synthesis scalable is the use of low-boiling-point organic solvents. google.com These solvents are advantageous because they are easier to remove from the product mixture, which can reduce energy consumption and processing time during solvent evaporation steps. google.com Their use is also considered environmentally safer compared to high-boiling-point solvents. google.com The reaction to form this compound from trityl candesartan and a cilexetil halide can be carried out in such solvents, sometimes with the aid of a phase transfer catalyst to improve reaction efficiency. google.comgoogle.com

Furthermore, process optimization involves selecting reagents and reaction conditions that are amenable to large-scale equipment and operations. For example, the deprotection of this compound can be achieved by simply heating to reflux in a mixture of methanol and toluene, sometimes with a small amount of water, until a clear solution is obtained, followed by evaporation of the solvents. google.comgoogle.com This method avoids the use of strong acids which can require specialized handling and equipment on an industrial scale. google.com

The table below highlights key features of developed processes that contribute to their industrial scalability.

| Feature | Description | Advantage for Industrial Scale | Reference |

| Use of Low-Boiling-Point Solvents | Employment of solvents that are easily evaporated. | Reduced energy costs, faster processing times, and improved environmental safety. | google.com |

| Simplified Synthetic Route | Novel routes designed to reduce the number of steps and complex operations. | Less complicated operation, making large-scale preparation less difficult and more cost-effective. | clockss.orggoogle.com |

| Convergent Synthesis | Building the final molecule from distinct, separately synthesized fragments. | Offers a practical and efficient pathway with good overall yield and high purity, suitable for large-scale production. | clockss.org |

| Avoidance of Harsh Reagents | Deprotection of the trityl group via heating in a solvent mixture without strong acids. | Increased safety, reduced need for specialized corrosion-resistant equipment. | google.com |

| Use of Phase Transfer Catalysts | Optional addition of a catalyst to facilitate the reaction between reactants in different phases. | Can improve reaction rates and yields, leading to a more efficient process. | google.comgoogle.com |

Impurity Identification, Characterization, and Control

Trityl Candesartan (B1668252) Cilexetil as a Key Process-Related Impurity

Trityl candesartan cilexetil is a key intermediate in the synthesis of candesartan cilexetil. researchgate.net The manufacturing process often involves using a trityl (triphenylmethyl) group as a protecting group for the tetrazole ring of the candesartan molecule. clockss.org The final step in this common synthetic route is the deprotection, or detritylation, of this compound to yield the active pharmaceutical ingredient (API), candesartan cilexetil. researchgate.netclockss.org

This deprotection step is crucial, and its completion is paramount for the purity of the final product. If the detritylation reaction is incomplete, the unreacted this compound will remain in the final bulk drug as a process-related impurity. researchgate.netclockss.org Due to its status as the direct precursor to the API, its presence above established limits is a direct indicator of an inefficient or incomplete final synthesis step. Therefore, rigorous analytical monitoring is required to ensure that levels of this compound in the final API are below the thresholds stipulated by regulatory bodies.

Analytical Techniques for Identification and Quantification

A variety of advanced analytical techniques are employed to identify, quantify, and control the presence of this compound and other related substances in candesartan cilexetil drug products. These methods must be highly sensitive, specific, and accurate to ensure the quality of the pharmaceutical product.

Both High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are cornerstone techniques for the analysis of impurities in candesartan cilexetil. researchgate.netnih.gov UHPLC, which utilizes columns with smaller particle sizes (sub-2 μm), offers significant advantages over traditional HPLC, including improved resolution, higher sensitivity, and substantially shorter analysis times. nih.gov A typical HPLC analysis for candesartan cilexetil impurities might take around 60 minutes, whereas a UHPLC method can achieve better separation in as little as 20 minutes. nih.gov

The development of a robust and reliable chromatographic method is essential for accurately quantifying this compound. This involves optimizing various parameters, including the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength. Reversed-phase chromatography is the most common approach. scispace.comderpharmachemica.comijpsr.com

Once developed, the analytical method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. scispace.com Validation encompasses testing for specificity, linearity, accuracy, precision, and robustness. nih.govnih.gov A simple, precise, and reversed-phase liquid chromatographic method was developed for the estimation of trityl candesartan, achieving separation on a C18 column with a gradient mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile (B52724). scispace.comresearchgate.net The retention time for trityl candesartan was found to be 2.3 minutes with UV detection at 255 nm. scispace.comresearchgate.net

| Parameter | Method 1 (UHPLC) nih.gov | Method 2 (RP-LC) scispace.comresearchgate.net | Method 3 (HPLC) ijpsr.com |

|---|---|---|---|

| Column | Waters Acquity BEH Shield RP18 (1.7 μm) | C18 (1.7µm, 2.1 X 100 mm) | Hypersil ODS C-18 (5 µm, 250 x 4.6 mm) |

| Mobile Phase | A: 0.01 M phosphate (B84403) buffer (pH 3.0) B: 95% Acetonitrile | A: 0.1% Trifluoroacetic acid in water B: Acetonitrile | Acetonitrile: 0.05 M KH₂PO₄ buffer (65:35) |

| Elution Mode | Gradient | Gradient | Isocratic |

| Flow Rate | Not specified | 0.45 mL/min | 1.5 mL/min |

| Detection (UV) | 210 nm (for trityl alcohol) & 254 nm | 255 nm | Not specified |

| Run Time | 20 min | 3 min | Not specified |

Validation studies for such methods consistently demonstrate excellent performance. For instance, linearity is often established over a concentration range from the limit of quantification (LOQ) up to 200% of the standard concentration, with correlation coefficients (r²) of ≥0.999. nih.govscispace.com Accuracy is confirmed through recovery studies, with results typically falling within the acceptable range of 98% to 102%. scispace.comresearchgate.net Precision is evaluated by determining the relative standard deviation (%RSD), which is generally found to be less than 2%. scispace.comresearchgate.net

A key challenge in impurity analysis is achieving adequate separation of all related substances from the main API peak and from each other. In the case of candesartan cilexetil, the drug substance can contain a variety of impurities. UHPLC methods have proven highly effective in this regard, successfully separating candesartan cilexetil from numerous process-related and degradation impurities, including trityl-containing species like trityl alcohol. nih.gov

The use of gradient elution, where the mobile phase composition is changed over the course of the analysis, is critical for resolving compounds with different polarities within a single run. nih.govscispace.com For example, a gradient program can start with a higher proportion of aqueous mobile phase and gradually increase the organic solvent concentration to elute more hydrophobic impurities like this compound and CCX-1. nih.gov UV detection is commonly performed at multiple wavelengths to ensure optimal detection of all impurities, as different compounds may have different absorption maxima. For instance, many candesartan-related impurities are monitored at 254 nm, while trityl alcohol is better detected at 210 nm. nih.gov

For the definitive identification and characterization of impurities, especially those that are unknown or not previously reported, mass spectrometry is an indispensable tool. researchgate.net When coupled with a liquid chromatography system (LC-MS), it combines the separation power of LC with the mass analysis capabilities of MS. semanticscholar.org

A particularly powerful technique is Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS). researchgate.netresearchgate.net This method provides high-resolution, accurate mass measurements of both the parent impurity ion and its fragmentation products. researchgate.netsrce.hr This detailed information allows analysts to propose a chemical formula and structure for an unknown impurity with a high degree of confidence. researchgate.netnih.gov For example, LC/ESI-ITMS (Electrospray Ionization Ion Trap Mass Spectrometry) has been used to identify unknown impurities in candesartan cilexetil by analyzing their mass spectrometric data and fragmentation patterns. nih.gov This approach has been successfully applied to characterize a total of eleven related substances in candesartan cilexetil tablets, including four that had not been previously reported. rawdatalibrary.net

| Technique | Information Provided | Application in Candesartan Cilexetil Analysis |

|---|---|---|

| LC-MS | Provides the mass-to-charge ratio (m/z) of the impurity. | Detects impurities and provides initial mass information. nih.gov |

| Q-TOF-MS | Provides high-resolution, accurate mass measurements for determining elemental composition. | Enables the proposal of chemical formulas for unknown impurities. researchgate.netresearchgate.net |

| Tandem MS (MS/MS) | Provides fragmentation patterns of the impurity, which gives clues about its substructures. | Helps in the structural elucidation of impurities by analyzing how they break apart. nih.govresearchgate.net |

While LC-MS provides strong evidence for the structure of an impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for unambiguous structural confirmation. researchgate.netresearchgate.net After an impurity is isolated from the bulk drug substance, typically using a technique like semi-preparative HPLC, its structure can be definitively elucidated by NMR. nih.gov

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. researchgate.net 1D NMR (such as ¹H and ¹³C NMR) provides information about the different types of protons and carbons in the molecule, while 2D NMR experiments (like COSY, HSQC, and HMBC) reveal how these atoms are connected to each other. This comprehensive set of data allows for the complete assignment of the chemical structure. researchgate.net For example, 1D and 2D NMR experiments were used to differentiate between N-1 and N-2 ethylated candesartan cilexetil derivatives, confirming their complex structures. researchgate.net

Reference Standards and Pharmacopoeial Compliance

The accurate identification and quantification of impurities in this compound and the final candesartan cilexetil API are contingent upon the use of well-characterized reference standards. These standards are highly purified compounds that serve as a benchmark for analytical procedures, ensuring the identity, purity, and quality of the manufactured substance. High-quality reference standards for candesartan cilexetil and its various specified impurities are essential for analytical method development, method validation, and routine quality control (QC) applications.

Compliance with pharmacopoeial monographs, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), is a legal and regulatory requirement for pharmaceutical products. These monographs provide official standards and test procedures, including specific limits for related substances. For example, the EP monograph for candesartan cilexetil lists specified impurities that must be controlled, designated as Impurity A, B, F, G, and H. The availability of reference standards for these specified impurities, as well as other process-related impurities and degradants, allows manufacturers to meet these stringent requirements. Using reference materials with traceability to pharmacopoeial standards ensures global regulatory compliance and is crucial for submissions like Abbreviated New Drug Applications (ANDA).

| Impurity Name | Alternative Name / Type | Molecular Formula | Molecular Weight |

|---|---|---|---|

| This compound | Intermediate | C52H48N6O6 | 853.0 |

| Candesartan Cilexetil Impurity A | EP Specified Impurity | - | - |

| Candesartan Cilexetil Impurity B | EP Specified Impurity | - | - |

| Candesartan Cilexetil Impurity C | Process Impurity | C33H34N6O6 | 610.66 |

| Candesartan Cilexetil Impurity F | EP Specified Impurity | - | - |

| Candesartan Cilexetil Impurity G | EP Specified Impurity | C24H20N6O3 | 440.45 |

| Candesartan Cilexetil Impurity H | EP Specified Impurity | - | - |

Regulatory Perspectives on Impurity Limits

Regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established a comprehensive framework for the control of impurities in new drug substances. This framework, largely based on the ICH guidelines Q3A (Impurities in New Drug Substances) and Q3D (Elemental Impurities), is designed to ensure patient safety.

For organic impurities, ICH Q3A defines thresholds for reporting, identification, and qualification. The identification threshold is the level above which an impurity must be identified, while the qualification threshold is the level above which an impurity's safety must be established. These thresholds are based on the maximum daily dose of the drug. Pharmacopoeias provide specific limits for impurities in their monographs. The European Pharmacopoeia, for instance, sets a disregard limit (0.05%), below which impurities are not included in the total impurity calculation, and specifies limits for total impurities (e.g., 0.6%). Similarly, the USP revised the total impurities limit for Candesartan Cilexetil Tablets from 3.0% to 4.0% to align with FDA-approved products, demonstrating the dynamic nature of these standards.

For elemental impurities, the ICH Q3D guideline mandates a risk-based assessment to control their presence in the final drug product. It establishes a Permitted Daily Exposure (PDE) for 24 elements, which are classified based on their toxicity and probability of occurrence.

| Class | Elements | Description | Risk Assessment Requirement |

|---|---|---|---|

| Class 1 | As, Cd, Hg, Pb | Significantly toxic across all routes of administration. | Required for all drug products. |

| Class 2A | Co, Ni, V | Route-dependent human toxicants with a relatively high probability of occurrence. | Required for all drug products. |

| Class 2B | Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl | Route-dependent human toxicants with a lower probability of occurrence. | Required only if intentionally added during manufacturing. |

| Class 3 | Ba, Cr, Cu, Li, Mo, Sb, Sn | Relatively low toxicity by the oral route. | Assessment depends on the route of administration (e.g., required for inhalation and parenteral routes). |

Impact of Impurities on Drug Product Quality and Stability

Impurities in an active pharmaceutical ingredient, even at levels considered safe, can have a significant impact on the quality and stability of the final drug product. The quality of an API like candesartan cilexetil directly influences the safety and efficacy of the finished medication. The presence of impurities may adversely affect the drug's potency and can potentially cause adverse reactions in patients.

The chemical stability of a drug product is a critical quality attribute. Impurities can act as catalysts for the degradation of the API, leading to a loss of potency over the product's shelf life. Furthermore, degradation of the API can generate new impurities, some of which could be toxic. Forced degradation studies are therefore essential during drug development to understand the degradation pathways and to develop stability-indicating analytical methods that can separate and quantify all potential degradants. These studies help ensure that any change in the product's stability over time is detected.

Impurities can also affect the physical properties of the drug product, such as crystal form, solubility, and dissolution rate, which can in turn impact bioavailability. In some cases, excipients within the formulation can have a stabilizing effect on the API compared to its pure form. Therefore, a thorough understanding and control of the impurity profile of intermediates like this compound are paramount for ensuring the consistent quality, stability, and therapeutic effectiveness of the final candesartan cilexetil drug product.

Advanced Chemical Research Aspects

Stereochemistry and Chiral Aspects of Trityl Candesartan (B1668252) Cilexetil Intermediates

The synthesis of candesartan cilexetil involves the introduction of a chiral center in the cilexetil ester moiety. Specifically, the 1-(((cyclohexyloxy)carbonyl)oxy)ethyl group contains a stereocenter. nih.gov As commercially formulated, candesartan cilexetil is a racemic mixture, meaning it contains an equal amount of both enantiomers at this position. nih.gov

Role of Trityl Group in Modern Organic Synthesis

The triphenylmethyl (trityl) group is a prominent tool in modern organic synthesis, primarily utilized as a protecting group. wikipedia.orglibretexts.org It is valued for its significant steric bulk and its lability under acidic conditions, which allows for its selective removal without affecting other parts of a molecule. total-synthesis.comcommonorganicchemistry.com In the synthesis of candesartan, the trityl group is used to protect the tetrazole ring, preventing its acidic N-H proton from interfering with subsequent reaction steps. The protection proceeds through an SN1 mechanism, forming a highly stable trityl cation intermediate. total-synthesis.com Deprotection is typically achieved with acids such as trifluoroacetic acid (TFA). total-synthesis.comcommonorganicchemistry.com

While the trityl group is most commonly used to protect primary alcohols as trityl ethers, its application extends to other nucleophilic functional groups. total-synthesis.com Its use in protecting amines and thiols is also well-established. total-synthesis.com The protection of the tetrazole moiety in the synthesis of candesartan is a key example of its application beyond simple alcohols and amines. The acidic N-H of the tetrazole ring is rendered unreactive by the attachment of the bulky trityl group, a crucial step for the subsequent alkylation of the benzimidazole (B57391) nitrogen.

The substantial steric hindrance provided by the three phenyl rings of the trityl group is one of its most significant chemical properties. total-synthesis.com This bulk can be strategically employed to influence the stereochemical outcome of a reaction.

Steric Shielding: The trityl group can block one face of a molecule, directing an incoming reagent to the opposite, less hindered face, thereby controlling stereoselectivity.

Selective Protection: Its size allows for the selective protection of sterically accessible functional groups, such as primary alcohols, in the presence of more hindered secondary or tertiary alcohols. total-synthesis.com

Conformational Control: The steric demands of the group can lock a molecule into a specific conformation, which can, in turn, dictate the stereochemistry of subsequent transformations.

Supramolecular Assembly: The steric properties of the trityl group have been shown to prevent the formation of certain intermolecular hydrogen bonds, acting as a "supramolecular protective group" that can be used in crystal engineering. nih.gov

Steric Buttress: In certain reactions, like intramolecular Diels-Alder cycloadditions, the trityl group can be used as a temporary, removable "steric buttress" to force a reaction to proceed with a specific stereochemical outcome. rsc.org

Table 1: Influence of Trityl Group Steric Bulk in Synthesis

| Application | Description | Reference |

|---|---|---|

| Selective Protection | Preferentially protects less sterically hindered groups (e.g., primary alcohols). | total-synthesis.com |

| Stereocontrol | Acts as a steric shield, directing reagents to the opposite face of the molecule. | rsc.org |

| Crystal Engineering | Prevents intermolecular hydrogen bonding, influencing crystal packing. | nih.gov |

| Reaction Buttress | Forces a specific reaction pathway in cycloaddition reactions. | rsc.org |

A significant challenge in the chemical synthesis of large peptides and proteins is their poor solubility in common solvents. The trityl group has been ingeniously adapted to address this problem by serving as an anchor for highly soluble tags. scispace.comrsc.org In this methodology, a trityl group is attached to a cysteine residue in the peptide chain. nih.gov This trityl anchor is further derivatized with a solubilizing chain, such as a polymer of lysine (B10760008) or arginine (Trt-oligoLys/Arg). scispace.comrsc.org

The resulting tagged peptide exhibits significantly enhanced water solubility, facilitating its purification and handling during complex multi-step syntheses. nih.govresearchgate.net This strategy has enabled the synthesis of challenging proteins in aqueous systems, avoiding the need for organic solvents. rsc.org Upon completion of the synthesis, the entire trityl-tag assembly can be cleanly removed under standard acidic conditions, typically with TFA, to yield the final, untagged protein. scispace.comnih.gov

Investigation of Polymorphism in Intermediates

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry. Different polymorphs of an active pharmaceutical ingredient (API) can have different physical properties, including solubility, stability, and bioavailability. Candesartan cilexetil is known to exist in several polymorphic and amorphous forms. researchgate.netwipo.intgoogle.com

While research often focuses on the polymorphism of the final API, the solid-state form of key intermediates, such as Trityl candesartan cilexetil, plays a crucial role in determining the polymorphic outcome of the final product. The deprotection of the trityl group is one of the final steps in the synthesis, and the subsequent crystallization process determines which polymorph of candesartan cilexetil is formed. The crystalline structure of the trityl-protected intermediate can influence nucleation and crystal growth of the deprotected product. Studies have investigated the transformation between different forms of candesartan cilexetil, such as the conversion of solvates to specific polymorphs (e.g., Form I or Form II). researchgate.net Controlling the crystallization conditions of the intermediate is therefore a key strategy for reliably producing the desired polymorph of the final drug.

Table 2: Known Solid-State Forms of Candesartan Cilexetil

| Form | Type | Note | Reference |

|---|---|---|---|

| Form I | Crystalline Polymorph | A common crystalline form. | researchgate.netresearchgate.net |

| Form II | Crystalline Polymorph | A different crystalline form, subject to transformation studies. | researchgate.net |

| Form A | Crystalline Polymorph | A novel polymorphic form. | wipo.intgoogle.com |

| Form B | Crystalline Polymorph | A novel polymorphic form. | wipo.intgoogle.com |

| Amorphous Form | Amorphous Solid | Lacks long-range crystalline order; can improve solubility. | wipo.intnih.gov |

| Acetone Solvate | Solvate | A crystalline form that incorporates solvent molecules. | researchgate.net |

Computational Chemistry and Molecular Modeling Studies (Anticipated Research Area)

Computational chemistry and molecular modeling are powerful tools for investigating molecular structures, properties, and reaction mechanisms. While extensive computational studies have been performed on the final drug, candesartan cilexetil, to understand its binding to receptors and its physicochemical properties, the application of these methods to its synthetic intermediates is an anticipated area of future research. researchgate.netresearchgate.netresearchgate.net

Potential research directions for computational studies on this compound include:

Reaction Mechanism Studies: Simulating the deprotection step to elucidate the precise mechanism and energetics of trityl group cleavage under various acidic conditions.

Crystal Structure Prediction: Predicting the possible crystal packing arrangements of this compound to better understand and control the polymorphism of the final product upon deprotection and crystallization.

Solvation Studies: Calculating the interaction of the intermediate with different solvents to optimize reaction and crystallization conditions, which is crucial for controlling purity and polymorphic form. researchgate.net

Such in silico studies could provide valuable insights to guide process optimization, improve reaction yields, and ensure robust control over the solid-state properties of the final active pharmaceutical ingredient.

Conformational Analysis of this compound

The conformational analysis of this compound presents significant complexity due to the molecule's high degree of flexibility and large number of atoms. Computational attempts to generate a three-dimensional conformer have been challenging, with platforms like PubChem noting that conformer generation is disallowed for this molecule due to its structural properties. nih.gov The presence of multiple rotatable bonds, particularly around the biphenyl (B1667301) linkage, the benzimidazole system, and the bulky trityl group, results in a vast conformational landscape that is difficult to model exhaustively.

In the absence of definitive crystallographic data for this compound, advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), serve as the principal tools for conformational analysis in solution. Detailed 1D and 2D NMR experiments, such as ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation), are crucial for structural elucidation. researchgate.net These methods have been successfully applied to differentiate closely related isomers and impurities of candesartan cilexetil, such as N-1 and N-2 ethylated derivatives, which demonstrates their power in resolving fine structural details. researchgate.net By analogy, such techniques would be instrumental in studying the solution-state conformation of this compound, providing insights into the spatial arrangement of the trityl group relative to the rest of the molecule and the preferred orientation of the cilexetil side chain.

Table 1: Spectroscopic Data for a Structurally Related Candesartan Cilexetil Impurity (Note: This data is for a closely related N-ethylated impurity, illustrating the type of data used in conformational studies of these complex molecules) researchgate.net

| Position | δC (ppm) | δH (ppm) | Multiplicity |

| 7 | 123.85 | 7.58 | dd |

| 8 | 120.60 | 7.16 | dd |

| 9 | 122.48 | 7.74 | dd |

| 10 | 46.86 | 5.67 / 5.63 | d / d |

| 24 | 130.20 | 7.83 | m |

| 25 | 127.40 | 7.44 | dt |

| 26 | 129.78 | 7.48 | dt |

Prediction of Reactivity and Stability

Comprehensive experimental data on the reactivity and stability of this compound is not widely published, with safety data sheets often indicating "no data available" for these parameters. chemicalbook.com However, its chemical behavior can be inferred from its role as a key intermediate in the synthesis of Candesartan Cilexetil. researchgate.net The most significant aspect of its reactivity is the lability of the N-trityl protecting group.

The trityl group is designed to be removed in the final stages of synthesis, a process known as detritylation. This reaction highlights the compound's primary instability. The cleavage of the trityl group is typically carried out under acidic conditions. researchgate.netclockss.org For instance, treatment with acids like formic acid or heating in aqueous or ethanolic hydrochloric acid effectively removes the group. clockss.orggoogle.com This reactivity indicates that this compound is unstable in acidic environments. The reaction can also be promoted by heating in specific solvent systems, such as toluene (B28343) and methanol (B129727), to facilitate deprotection and crystallization of the final product. google.com

The stability of the compound is therefore conditional. While stable enough for isolation and purification, it is susceptible to degradation under specific chemical stresses. The acidic detritylation process is not without side reactions; it can be accompanied by the formation of impurities, such as the 2-hydroxy-benzimidazole derivative, which complicates the purification of the final active pharmaceutical ingredient. researchgate.netclockss.org

Table 2: Conditions for Detritylation of this compound

| Condition | Reagents/Solvents | Outcome | Reference |

| Acidic Cleavage | Strong Acidic Conditions | Detritylation, potential for impurity formation | clockss.org |

| Acidic Hydrolysis | Aqueous Hydrochloric Acid | Formation of side products (up to 10%) | researchgate.net |

| Neutral Deprotection | Heat in Toluene/Methanol | Detritylation and crystallization of Candesartan Cilexetil | google.com |

| Acid-catalyzed | Formic Acid | Cleavage of the trityl group | google.com |

Ligand-Protein Interactions of Trityl-containing Analogues (Theoretical)

This compound is a synthetic precursor and not intended for direct interaction with biological targets. researchgate.net The active therapeutic agent is Candesartan, which is formed after the in-vivo hydrolysis of the cilexetil ester and the synthetic removal of the trityl group. nih.gov Candesartan functions as a potent and selective antagonist of the angiotensin II type 1 (AT₁) receptor. nih.gov A theoretical analysis of the ligand-protein interactions of a trityl-containing analogue like this compound must therefore be contextualized by its structural differences from the active ligand, Candesartan.

The most profound difference is the presence of the voluminous triphenylmethyl (trityl) group attached to the tetrazole ring. In the active Candesartan molecule, this tetrazole ring is a critical component for binding to the AT₁ receptor. Theoretical and computational methods are often used to predict the orientation of a ligand within a protein's binding pocket. researchgate.net The binding pocket of the AT₁ receptor is a specific, sterically-defined space.

The introduction of the extremely bulky and sterically hindering trityl group would almost certainly prevent the molecule from effectively docking into the AT₁ receptor's binding site. The three phenyl rings of the trityl group would create significant steric clashes with the amino acid residues lining the binding pocket, precluding the necessary conformational arrangement for high-affinity binding. The active ligand, Candesartan, achieves its insurmountable antagonism through a tight, selective, and slowly dissociating interaction with the receptor. nih.gov The trityl group would disrupt the key interactions—such as hydrogen bonding and hydrophobic interactions—that the tetrazole and biphenyl moieties of Candesartan form with the receptor. Therefore, from a theoretical standpoint, trityl-containing analogues would be expected to be poor ligands for the AT₁ receptor.

Table 3: Structural Comparison for Theoretical Receptor Binding

| Feature | Candesartan (Active Ligand) | This compound (Analogue) | Theoretical Impact on AT₁ Receptor Binding |

| Tetrazole Ring | Unsubstituted (protonated) | Substituted with a large trityl group | The trityl group would cause severe steric hindrance, likely blocking entry or proper orientation in the binding pocket. |

| Overall Size | Relatively compact | Significantly larger due to the trityl and cilexetil groups | Increased molecular volume would likely exceed the capacity of the receptor's binding site. |

| Flexibility | Conformationally adaptable for binding | Increased number of rotatable bonds, but the bulky group restricts useful conformations. | The trityl group would prevent the molecule from adopting the required bioactive conformation for receptor engagement. |

Patent Landscape and Industrial Manufacturing Research

Analysis of Patent Literature Pertaining to Trityl Candesartan (B1668252) Cilexetil Synthesis

The patent literature reveals a concerted effort to refine the synthesis of Trityl candesartan cilexetil and its subsequent conversion to Candesartan cilexetil. Numerous patents describe methods for its preparation, focusing on the coupling of Trityl candesartan with a cilexetil halide. google.comwipo.int The core of many patented processes involves the reaction of 2-ethoxy-l-[[2'- (N-triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid with a cyclohexyl 1-haloethyl carbonate. google.com This key intermediate, this compound, serves as a protected form of the final active pharmaceutical ingredient, requiring a subsequent deprotection step. researchgate.net

Innovations in the process chemistry for synthesizing this compound have aimed at enhancing reaction conditions and introducing novel synthetic pathways.

Phase Transfer Catalysis: One notable innovation is the use of a phase transfer catalyst in the reaction between Trityl candesartan and a cilexetil halide. google.comwipo.int This approach can improve reaction rates and yields in biphasic systems, which are common in industrial settings.

Novel Synthetic Routes: Some patents disclose entirely new synthetic routes for the intermediates leading to Trityl candesartan. For instance, Chinese patent CN101323610A describes a novel synthesis process for a Trityl candesartan intermediate starting from 3-nitrophthalic acid, proceeding through multiple steps including the preparation of 2-ethoxy-4-formic acid methyl ester-3-H-benzimidazole. google.compatsnap.com Another approach describes the N-alkylation of a methyl N,3-dinitroanthranilate with 4'-bromomethyl-biphenyl-2-nitrile as a key step. acs.org

Table 1: Patented Innovations in this compound Synthesis

| Patent / Publication | Key Innovation | Description |

|---|---|---|

| WO2005037821A2 | Phase Transfer Catalysis | Employs a phase transfer catalyst for the reaction of trityl candesartan with cilexetil halide to improve reaction efficiency. google.com |

| CN101323610A | Novel Intermediate Synthesis | Discloses a new synthetic pathway starting from 3-nitrophthalic acid to produce a key trityl candesartan intermediate. google.compatsnap.com |

| HETEROCYCLES, Vol. 81, No. 6, 2010 | Convergent Synthesis | Describes a route where the benzimidazole (B57391) ring is formed late in the synthesis, resulting in a 55% yield over six steps. clockss.org |

| ACS Publications (Org. Process Res. Dev.) | Alternative N-alkylation | Details an approach involving the N-alkylation of a methyl N,3-dinitroanthranilate derivative. acs.org |

Patents related to Candesartan cilexetil frequently include claims covering specific intermediates and the crucial deprotection step to remove the trityl group.

Intermediates: The compound this compound itself is a patented intermediate. nih.gov Other patents claim specific precursors in its synthesis chain, such as various substituted benzimidazoles and biphenyl-tetrazole derivatives. google.comacs.org For example, patents cover the preparation of 2-ethoxy-1-[[2'-(N-triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid, the direct precursor to this compound. google.com

Deprotection Methods: The removal of the triphenylmethyl (trityl) protecting group is a critical final step, and various methods have been patented. researchgate.net

Acidic Deprotection: Early methods involved using mineral acids like methanolic hydrochloric acid under anhydrous conditions. google.comgoogle.com Other patents describe the use of organic acids, such as formic acid, in a solvent mixture like toluene (B28343) and methanol (B129727). google.com The reaction is typically heated to reflux for several hours. google.comgoogle.com

Acid-Free Deprotection: To avoid acid-related impurities, acid-free deprotection methods have been developed. One such patented process involves heating this compound in a mixture of water and methanol or toluene and methanol. google.comgoogle.comjustia.com This method can be followed by crystallization to yield substantially pure Candesartan cilexetil. google.comgoogle.com

Table 2: Patented Deprotection Methods for this compound

| Patent | Deprotection Method | Reagents/Conditions | Key Feature |

|---|---|---|---|

| US 5,196,444 | Acidic (Mineral Acid) | Methanolic hydrochloric acid | Early method, but can lead to impurities. google.com |

| WO2005037821A2 | Acidic (Organic Acid) | Formic acid in toluene and methanol, heated to 50-55°C or reflux. google.com | Use of a milder organic acid. google.com |

| WO2005037821A2 | Acid-Free | Toluene, methanol, and water, heated to reflux. google.com | Avoids the use of acid, potentially reducing side product formation. google.com |

| US 2005/0250827 | Acid-Free | Heating to reflux in a mixture of water and methanol. justia.com | Aims to produce substantially pure candesartan cilexetil. google.comjustia.com |

Industrial Scale-Up Considerations

Scaling up the synthesis of this compound from the laboratory to industrial production introduces several challenges that require careful consideration of process parameters to ensure safety, efficiency, and cost-effectiveness.

The choice of solvents is critical in the industrial synthesis of this compound. Patents frequently specify the use of various organic solvents.

Synthesis of this compound: Low boiling point organic solvents are often preferred for the reaction of Trityl candesartan with a cilexetil halide. google.com Dimethylformamide (DMF) has also been used for this step. google.com Acetonitrile (B52724) (MeCN) is another solvent employed for the alkylation step to produce the ester. clockss.org

Deprotection and Crystallization: For the deprotection step, mixtures of solvents like toluene and methanol are commonly used. google.comgoogle.com These solvents are also crucial for the subsequent crystallization and purification of the final product, Candesartan cilexetil, where specific ratios can improve yield and purity. google.comgoogle.com For instance, a toluene/methanol mixture of 90:10 (w/w) has been used for crystallization. google.com Recrystallization from ethyl acetate/ether has also been noted for intermediates. google.com

Solvent recovery is a key aspect of industrial-scale production for both economic and environmental reasons. While the patent literature primarily focuses on the chemical process, industrial application would necessitate efficient distillation and recovery systems for solvents like toluene, methanol, and acetonitrile to minimize costs and environmental discharge.

Catalysts and Activators: The use of phase transfer catalysts, such as Tetrabutylammonium bromide, has been shown to improve reaction efficiency in the condensation reaction. google.comgoogle.com

Optimized Reaction Conditions: Patents detail specific reaction temperatures and times to maximize product formation. For example, reacting Trityl candesartan with a cilexetil halide in DMF is conducted at about 50°C to 55°C. google.com

While specific research on green chemistry applications for this compound synthesis is not extensively detailed in the provided sources, this is a critical area of anticipated research for modern pharmaceutical manufacturing. The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.itboehringer-ingelheim.com

Solvent Replacement: Future research will likely focus on replacing hazardous solvents like DMF and chlorinated solvents with greener alternatives. The selection of solvents would be guided by their safety, environmental impact, and recyclability. unibo.it

Atom Economy: Synthetic routes will be evaluated based on their atom economy, favoring reactions that incorporate the maximum amount of starting materials into the final product, thus reducing waste. Convergent synthesis strategies are often more atom-economical than linear ones. clockss.org

Quality Assurance and Control in Manufacturing

Quality assurance and control (QA/QC) are integral to the industrial manufacturing of candesartan cilexetil, ensuring the purity, potency, and consistency of the final active pharmaceutical ingredient (API). A significant focus of QA/QC is placed on critical intermediates, such as this compound. Robust analytical oversight during the synthesis process is essential to monitor the conversion of intermediates, control impurity levels, and guarantee the stability of all materials used. The transition from this compound to candesartan cilexetil is a crucial step, as the removal of the trityl protecting group can generate specific process-related impurities. researchgate.net Therefore, stringent quality control measures are implemented to characterize and control these impurities, adhering to regulatory standards set by bodies like the International Council for Harmonisation (ICH).

In-process controls (IPCs) and batch analysis for the manufacturing of candesartan cilexetil, particularly involving the this compound intermediate, rely heavily on advanced chromatographic techniques. ijpsjournal.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UPLC) are the predominant methods for monitoring reaction progress, identifying impurities, and quantifying the intermediate in bulk drug samples. nih.govresearchgate.net

These analytical methods are meticulously developed to be specific, sensitive, and accurate. nih.gov A key focus is the separation of this compound from its precursors, subsequent products like candesartan cilexetil, and any related impurities that may form during synthesis. researchgate.netscispace.com For instance, during the acidic deprotection (detritylation) of this compound, side products can be formed, which must be monitored and controlled within strict limits. researchgate.net

Validation of these analytical methods is performed according to ICH guidelines to ensure their suitability for the intended purpose. researchgate.net This includes testing for linearity, precision, accuracy, and specificity. nih.govresearchgate.net The precision of the test method is often evaluated by analyzing multiple samples of a batch and calculating the relative standard deviation (RSD) for the area of each impurity peak, which should be below a specified threshold. nih.govderpharmachemica.com The development of rapid UPLC methods, with run times as short as 20 minutes, has significantly improved sample throughput and productivity in pharmaceutical analysis for batch release testing. nih.govscispace.com

The table below summarizes typical parameters for a validated Reverse-Phase Liquid Chromatography (RP-LC) method used for the analysis of this compound.

Table 1: Example Parameters for RP-LC Analysis of this compound

| Parameter | Specification |

|---|---|

| Chromatographic System | Reverse Phase Liquid Chromatography (RP-LC) |

| Column | C18, 1.7µm, 2.1 x 100 mm |

| Mobile Phase | Gradient program with Acetonitrile and 0.1% Trifluoroacetic acid in water |

| Flow Rate | 0.45 mL/min |

| UV Detection Wavelength | 255 nm |

| Injection Volume | 5 µL |

| Retention Time | Approximately 2.3 minutes |

| Linearity Range | 50-150 µg/mL |

| Accuracy (% Recovery) | 98% - 102% |

This interactive table outlines typical validated method parameters for the quality control analysis of this compound in bulk drug samples, as established in accordance with ICH guidelines. researchgate.net

Stability studies of key intermediates like this compound are critical to ensure their quality is maintained throughout the manufacturing process, from synthesis to their use in subsequent steps, as well as during storage. The goal of these studies is to establish appropriate storage conditions and re-test dates for the intermediate.

These studies involve subjecting the intermediate to a variety of environmental conditions, a process known as forced degradation or stress testing. nih.govscholarsresearchlibrary.com The conditions are designed to accelerate decomposition and include exposure to:

Acidic and Basic Hydrolysis: To test stability in the presence of acids and bases.

Oxidation: To assess the effect of oxidative conditions.

Photolysis: To determine stability under exposure to UV or fluorescent light. nih.gov

Thermal Stress: To evaluate the impact of elevated temperatures. nih.govnih.gov

The development of stability-indicating analytical methods is a crucial component of this research. scholarsresearchlibrary.com Such methods must be capable of accurately measuring the concentration of the intact intermediate while separating it from any potential degradation products that may form under stress. scholarsresearchlibrary.com Studies on candesartan cilexetil have shown that it is susceptible to degradation under hydrolytic and photolytic conditions, while remaining relatively stable under thermal and oxidative stress. nih.gov For example, significant degradation is observed under neutral hydrolysis conditions. nih.gov This information is vital for intermediates like this compound, as it helps in identifying potential degradation pathways and products that must be monitored. The data gathered from these stability studies informs the handling and storage protocols for the intermediate to prevent degradation and ensure the quality of the final API. nih.govmdpi.com

The following table summarizes typical findings from forced degradation studies on the candesartan cilexetil molecule, providing insights into the potential stability profile of its tritylated intermediate.

Table 2: Summary of Forced Degradation Studies

| Stress Condition | Observation |

|---|---|

| Acid Hydrolysis | Degradation occurs, leading to the formation of impurities such as Desethyl Candesartan Cilexetil. nih.gov |

| Base Hydrolysis | Degradation is observed, with the formation of specific impurities noted. nih.govscholarsresearchlibrary.com |

| Neutral Hydrolysis | Significant degradation is observed, indicating susceptibility to hydrolysis. nih.gov |

| Oxidative Stress | The molecule is found to be relatively stable. nih.govscholarsresearchlibrary.com |

| Thermal Degradation | The molecule is generally stable to heat, though some impurities can form at high temperatures. nih.govnih.gov |

| Photolytic Degradation | Significant degradation occurs upon exposure to light. nih.gov |

This interactive table outlines the typical outcomes of stress testing on candesartan cilexetil. These studies are essential for developing stability-indicating methods and understanding the degradation profile of the molecule and its key intermediates.

常见问题

Basic: What analytical methods are recommended for characterizing the purity and stability of Trityl candesartan cilexetil in pharmaceutical formulations?

Answer:

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection at 254 nm is the gold standard for purity assessment. For system suitability, a mobile phase of acetonitrile and 0.05 M sodium dihydrogen phosphate (pH 3.0) in a 3:2 ratio is used, ensuring baseline separation of related substances (e.g., hydrochlorothiazide in combination formulations) . Method validation should include resolution testing (≥7 between critical peaks) and recovery studies using internal standards like candesartan cilexetil certified reference materials. Impurity profiling requires relative retention time comparisons (e.g., 0.4–2.0 for degradation products) .

Basic: How is the molecular structure of this compound validated in research settings?

Answer:

The structure (C₅₂H₄₈N₆O₆) is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR). Key identifiers include the trityl-protected tetrazole ring and cyclohexyloxycarbonyloxy ethyl ester group. InChI keys and CAS registry numbers (e.g., 170791-09-0) are cross-referenced with pharmacopeial monographs to ensure consistency .

Advanced: What experimental design considerations are critical for clinical trials assessing renal outcomes with candesartan cilexetil?

Answer:

Trials like SECRET (Study on Evaluation of Candesartan Cilexetil After Renal Transplantation) highlight the need for composite endpoints (e.g., mortality, graft failure, cardiovascular morbidity) and dose escalation protocols (4–16 mg/day). Key renal biomarkers include urinary protein/creatinine ratios and serum creatinine trends. For advanced chronic kidney disease (CKD), Kaplan-Meier analysis of renal survival (e.g., time to hemodialysis) is essential, with stratification by baseline proteinuria levels .

Advanced: How should researchers address contradictions in mortality vs. morbidity outcomes in candesartan cilexetil trials?

Answer:

The ACCESS trial observed reduced 12-month mortality despite similar blood pressure (BP) control between groups, suggesting neurohumoral mechanisms beyond BP lowering. Methodologically, post hoc analyses should adjust for confounders like baseline renin-angiotensin system activity. In CHARM-Overall, candesartan cilexetil reduced heart failure hospitalizations but showed neutral mortality effects, necessitating subgroup analyses (e.g., ejection fraction, diabetes status) to reconcile discrepancies .

Advanced: What preclinical models are used to evaluate organ-protective effects of candesartan cilexetil?

Answer:

- Cardiac fibrosis: Spontaneously hypertensive rats (SHR) treated with 0.1–10 mg/kg/day, with histopathology for collagen I/III expression .

- Renal protection: Uninephrectomized rats with proteinuria induction (e.g., streptozotocin-diabetic models), monitoring TGF-β1 suppression .

- Stroke prevention: Stroke-prone SHR models, assessing cerebral blood flow autoregulation and BP-independent neuroprotection .

Advanced: What methodological challenges arise in formulating candesartan cilexetil tablets, and how are they resolved?

Answer:

Key issues include hygroscopicity and photodegradation. Stability studies require controlled humidity (40–75% RH) and light exposure testing per ICH guidelines. For scored tablets, mass uniformity post-splitting is validated via content uniformity testing (RSD ≤6%) and dissolution profile comparisons (f2 similarity factor ≥50) .

Advanced: How are off-target effects (e.g., DNA polymerase inhibition) assessed for candesartan cilexetil?

Answer:

Primer extension assays using TLS polymerases (e.g., pol κ, η, ι) quantify inhibition at varying concentrations (e.g., IC₅₀ for pol κ = 24 µM). Ethidium bromide displacement assays confirm absence of DNA intercalation, while cellular viability assays (e.g., CellTiter-Glo) rule out replicative polymerase toxicity .

Advanced: What pharmacokinetic considerations are critical for candesartan cilexetil prodrug conversion studies?

Answer:

In vitro hydrolysis studies in simulated intestinal fluid (pH 6.8) quantify conversion to active candesartan. LC-MS/MS tracks prodrug metabolites (e.g., trityl intermediates) in rat plasma, requiring derivatization for enhanced sensitivity. Bioavailability studies in CYP2C9 polymorphism models assess metabolic variability .

Advanced: How are hemodynamic effects of candesartan cilexetil rigorously measured in heart failure trials?

Answer:

Right heart catheterization in multicenter trials (e.g., Mitrovic et al., 2003) measures pulmonary capillary wedge pressure (PCWP) and systemic vascular resistance (SVR) over 24 hours. Dose-response curves (2–16 mg/day) are analyzed via mixed-effects models, with neurohormonal profiling (plasma renin activity, angiotensin II/aldosterone ratios) .

Advanced: What methodological limitations arise in pediatric hypertension studies with candesartan cilexetil?

Answer:

The open-label pilot study (Franks et al., 2008) revealed discordance between ambulatory BP monitoring (ABPM) and home BP measurements. Weight-based dosing (0.13 mg/kg/day) requires Bayesian pharmacokinetic modeling to account for developmental changes in drug clearance. Placebo-controlled designs are ethically challenging, necessitating non-inferiority endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。